2-Chloro-4,6-dimethoxypyrimidine
Overview
Description
2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in various chemical reactions including nucleophilic substitution, carbonylation, nitration, Pechmann condensation reaction, Tisler triazolopyrimidine cyclization, and cross-coupling .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethoxypyrimidine consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 174.58 g/mol .Chemical Reactions Analysis
2-Chloro-4,6-dimethoxypyrimidine is involved in a variety of chemical reactions. For instance, it is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethoxypyrimidine is a colorless crystal with a melting point of 100-105 °C . It is insoluble in water but soluble in methyl alcohol, diethyl ether, chloroform, toluene, N,N-dimethylformamide, and acetonitrile .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Anti-inflammatory and Anti-cancer Properties
Pyrimidine derivatives are recognized for their pharmacological diversity, exhibiting properties ranging from anti-inflammatory to anti-cancer activities. The synthesis and structure-activity relationships (SARs) of pyrimidine compounds are extensively studied, with many showing potent effects against various diseases due to their ability to inhibit crucial biological pathways and enzymes (H. Rashid et al., 2021). This suggests that 2-Chloro-4,6-dimethoxypyrimidine, as a pyrimidine derivative, may also hold potential in drug design and discovery, particularly in the development of anti-inflammatory and anti-cancer agents.
Antioxidant Activity
The role of pyrimidine derivatives extends into the investigation of antioxidant properties, where their efficacy in scavenging free radicals is assessed. Analytical methods for determining antioxidant activity highlight the significance of heterocyclic compounds, including pyrimidines, in understanding and enhancing their antioxidant capabilities (I. Munteanu & C. Apetrei, 2021). This indicates potential research avenues for 2-Chloro-4,6-dimethoxypyrimidine in exploring its antioxidant effects.
Photolyase and DNA Repair
The fascinating dynamics and mechanisms of photolyase, an enzyme involved in the repair of sun-induced DNA damage, including pyrimidine dimers, have been detailed, showcasing the intricate processes of electron transfer and catalytic repair cycles (Meng Zhang et al., 2017). Although 2-Chloro-4,6-dimethoxypyrimidine is not directly mentioned, understanding the interaction of pyrimidine derivatives with DNA structures can provide insights into potential applications in genetic repair and protection.
Nucleotide Excision Repair (NER) Pathway
The eukaryotic NER pathway, responsible for repairing a wide variety of helix-distorting lesions in DNA, including those involving pyrimidine dimers, highlights the essential roles of pyrimidine derivatives in maintaining genomic integrity (R. M. Costa et al., 2003). Research on 2-Chloro-4,6-dimethoxypyrimidine could potentially explore its interactions with DNA and its implications in DNA repair mechanisms.
Fluorinated Pyrimidines in Cancer Treatment
The review on fluorine chemistry and the use of fluorinated pyrimidines (FPs) in cancer treatment elucidates the evolving role of pyrimidine analogs, like 5-Fluorouracil, in personalized medicine (W. Gmeiner, 2020). This underlines the potential of structurally related compounds, such as 2-Chloro-4,6-dimethoxypyrimidine, in contributing to the development of targeted cancer therapies.
Safety And Hazards
properties
IUPAC Name |
2-chloro-4,6-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKEFWBLFBSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408903 | |
Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethoxypyrimidine | |
CAS RN |
13223-25-1 | |
Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13223-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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